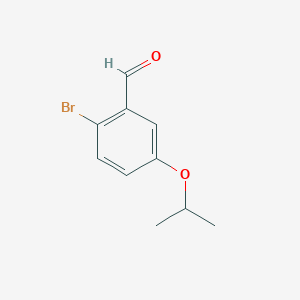
2-Bromo-5-isopropoxybenzaldehyde
Vue d'ensemble
Description
2-Bromo-5-isopropoxybenzaldehyde is a chemical compound with the CAS Number: 162147-12-8 . It has a molecular weight of 243.1 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-5-isopropoxybenzaldehyde . The InChI code is 1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.1 . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Polymorph Identification : A study on a similar compound, 2-bromo-5-hydroxybenzaldehyde, identified a new polymorph, highlighting its structural properties, including hydrogen bonding and significant deviation of the Br atom from the plane of the benzene ring (Silva et al., 2004).
Trace Metal Detection : Research involving 5-bromo-2-hydroxybenzaldehyde demonstrated its use in preconcentration of trace amounts of copper(II) ions in water samples, showing its potential in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Cross-Coupling Reactions : A review focused on 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde highlights their use in synthesizing compounds with biological, medicinal, and material applications under palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017).
Synthesis of Benzofuran Derivatives : Research on the synthesis of benzofuran derivatives using 5-bromo-2-hydroxybenzaldehyde indicates potential applications in creating novel organic compounds (Bossio et al., 1991).
Bromination Studies : A study on the bromination of 3-hydroxybenzaldehyde, yielding compounds like 2-bromo-5-hydroxybenzaldehyde, provides insight into reaction mechanisms and the formation of novel derivatives (Otterlo et al., 2004).
Nonlinear Optical Properties : A study on the effects of bromine substitution on benzaldehydes like 5-bromo-2,3-dimethoxybenzaldehyde showed its impact on the nonlinear third-order susceptibility, suggesting applications in optical materials (Aguiar et al., 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-5-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXGGROPXWWLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-isopropoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


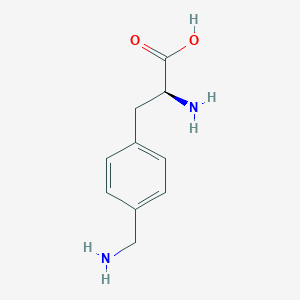
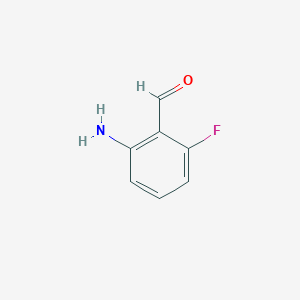
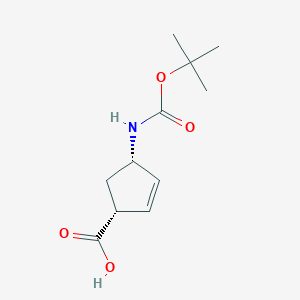
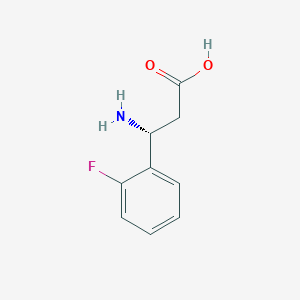
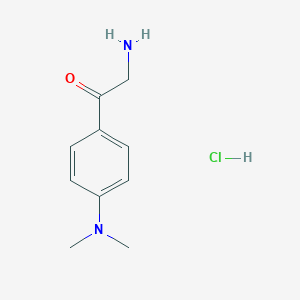

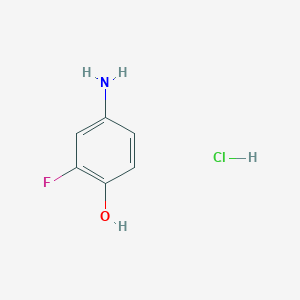
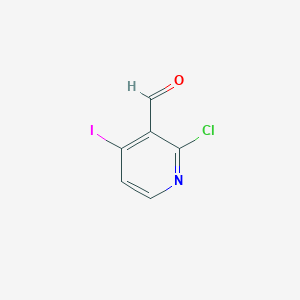
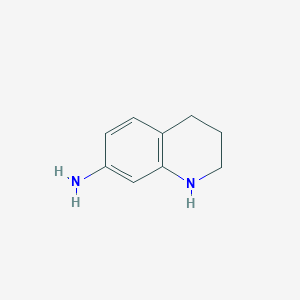
![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)
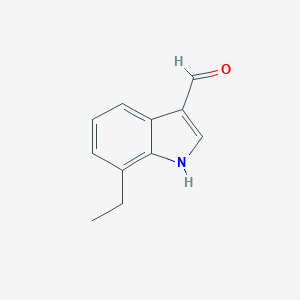
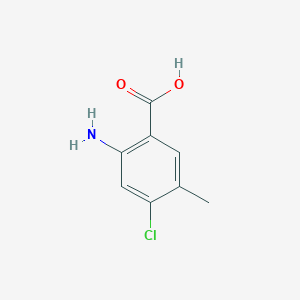
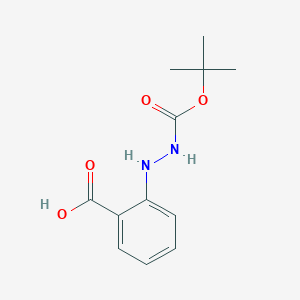
![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)